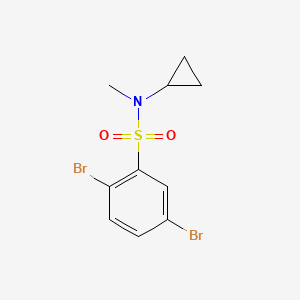

2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC19955321

Molecular Formula: C10H11Br2NO2S

Molecular Weight: 369.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Br2NO2S |

|---|---|

| Molecular Weight | 369.07 g/mol |

| IUPAC Name | 2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H11Br2NO2S/c1-13(8-3-4-8)16(14,15)10-6-7(11)2-5-9(10)12/h2,5-6,8H,3-4H2,1H3 |

| Standard InChI Key | HBEUJGYRCOESHJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Introduction

2,5-Dibromo-N-cyclopropyl-N-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class, known for its potential antibacterial properties. This compound features a benzene ring substituted with bromine atoms at positions 2 and 5, a cyclopropyl group, and a methyl group attached to the nitrogen atom of the sulfonamide functional group. The molecular formula of this compound is CHBr_2}N_2}O_2}S, with a molecular weight of approximately 364.09 g/mol.

Synthesis of 2,5-Dibromo-N-cyclopropyl-N-methylbenzenesulfonamide

The synthesis of 2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide typically involves the bromination of N-cyclopropyl-N-methylbenzenesulfonamide using bromine or a brominating agent under controlled conditions. This process can be facilitated by common reagents such as palladium catalysts or copper salts, which are often used in organic synthesis.

Biological Activity and Potential Applications

Sulfonamides, including 2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial biosynthesis pathway. This mechanism of action is significant in combating bacterial infections by inhibiting folic acid synthesis in bacteria.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,5-Dibromo-N-cyclopropyl-N-methylbenzenesulfonamide | Bromination at positions 2 and 5, cyclopropyl and methyl groups | Potential antibacterial activity |

| N-methylbenzenesulfonamide | Methyl group on nitrogen | Antibacterial properties |

| 4-bromo-N-cyclopropylbenzenesulfonamide | Bromination at position 4 | Potential enzyme inhibitor |

| 2-bromo-N-ethylbenzenesulfonamide | Ethyl group instead of cyclopropyl | Antimicrobial activity |

Research Findings and Future Directions

Research into 2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide focuses on optimizing its synthesis and exploring its biological activities, particularly against antibiotic-resistant bacterial strains. The compound's unique structural features, including dual bromination and a cyclopropyl group, may enhance its binding affinity to biological targets, leading to distinct pharmacological profiles and increased potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume